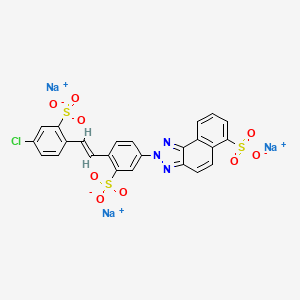
2,2'-Stilbenedisulfonic acid, 4-chloro-4'-(6-sulfo-2H-naphtho(1,2-d)triazol-2-yl)-, trisodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Stilbenedisulfonic acid, 4-chloro-4’-(6-sulfo-2H-naphtho(1,2-d)triazol-2-yl)-, trisodium salt is a complex organic compound known for its unique chemical properties and applications. This compound is characterized by its stilbene backbone, which is substituted with sulfonic acid groups and a naphtho-triazole moiety. The presence of these functional groups imparts distinct chemical reactivity and makes it valuable in various industrial and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-stilbenedisulfonic acid, 4-chloro-4’-(6-sulfo-2H-naphtho(1,2-d)triazol-2-yl)-, trisodium salt typically involves multiple steps. The process begins with the preparation of the stilbene backbone, followed by the introduction of sulfonic acid groups and the naphtho-triazole moiety. Key reagents and conditions include:
Stilbene Backbone Formation: The stilbene backbone is synthesized through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the stilbene structure.
Naphtho-Triazole Introduction: The naphtho-triazole moiety is introduced through a cyclization reaction involving naphthalene derivatives and azides under acidic conditions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of reaction parameters such as temperature, pressure, and reagent concentrations. The final product is purified through crystallization and filtration techniques to obtain a high-purity compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Stilbenedisulfonic acid, 4-chloro-4’-(6-sulfo-2H-naphtho(1,2-d)triazol-2-yl)-, trisodium salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), solvent conditions (aqueous or organic).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Applications De Recherche Scientifique
2,2’-Stilbenedisulfonic acid, 4-chloro-4’-(6-sulfo-2H-naphtho(1,2-d)triazol-2-yl)-, trisodium salt has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe in analytical chemistry.
Biology: Employed in biological assays to study enzyme activities and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and optical brighteners due to its strong chromophoric properties.
Mécanisme D'action
The mechanism of action of 2,2’-stilbenedisulfonic acid, 4-chloro-4’-(6-sulfo-2H-naphtho(1,2-d)triazol-2-yl)-, trisodium salt involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonic acid groups and naphtho-triazole moiety enable it to bind to specific sites on proteins, modulating their activity. The pathways involved include inhibition of enzyme activity, disruption of protein-protein interactions, and induction of cellular signaling cascades.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Stilbenedisulfonic acid: Lacks the naphtho-triazole moiety, making it less versatile in certain applications.
4-Chloro-2,2’-stilbenedisulfonic acid: Similar structure but without the naphtho-triazole moiety, resulting in different chemical reactivity.
Naphtho[1,2-d]triazole derivatives: Compounds with similar triazole moieties but different backbone structures.
Uniqueness
2,2’-Stilbenedisulfonic acid, 4-chloro-4’-(6-sulfo-2H-naphtho(1,2-d)triazol-2-yl)-, trisodium salt is unique due to the combination of its stilbene backbone, sulfonic acid groups, and naphtho-triazole moiety. This combination imparts distinct chemical properties, making it valuable in a wide range of applications, from industrial production to scientific research.
Propriétés
Numéro CAS |
73926-94-0 |
|---|---|
Formule moléculaire |
C24H13ClN3Na3O9S3 |
Poids moléculaire |
688.0 g/mol |
Nom IUPAC |
trisodium;2-[4-[(E)-2-(4-chloro-2-sulfonatophenyl)ethenyl]-3-sulfonatophenyl]benzo[e]benzotriazole-6-sulfonate |
InChI |
InChI=1S/C24H16ClN3O9S3.3Na/c25-16-8-6-14(22(12-16)39(32,33)34)4-5-15-7-9-17(13-23(15)40(35,36)37)28-26-20-11-10-18-19(24(20)27-28)2-1-3-21(18)38(29,30)31;;;/h1-13H,(H,29,30,31)(H,32,33,34)(H,35,36,37);;;/q;3*+1/p-3/b5-4+;;; |
Clé InChI |
ANMKIBAWPBJIGN-WVFFXBQBSA-K |
SMILES isomérique |
C1=CC2=C(C=CC3=NN(N=C23)C4=CC(=C(C=C4)/C=C/C5=C(C=C(C=C5)Cl)S(=O)(=O)[O-])S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
SMILES canonique |
C1=CC2=C(C=CC3=NN(N=C23)C4=CC(=C(C=C4)C=CC5=C(C=C(C=C5)Cl)S(=O)(=O)[O-])S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


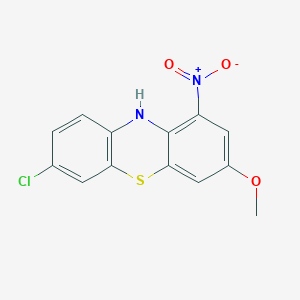
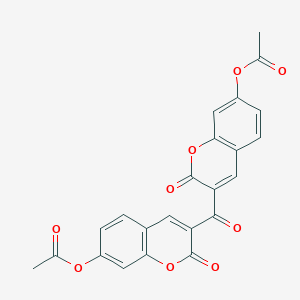

![1,6-Dimethyl-7-oxabicyclo[4.1.0]hepta-2,4-diene](/img/structure/B14452888.png)


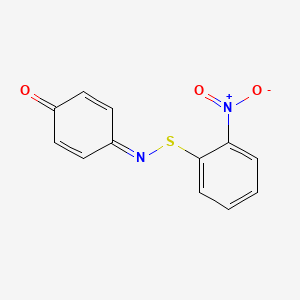
![[(2R,3R)-3-(4-Methylpent-3-en-1-yl)oxiran-2-yl]methanol](/img/structure/B14452908.png)
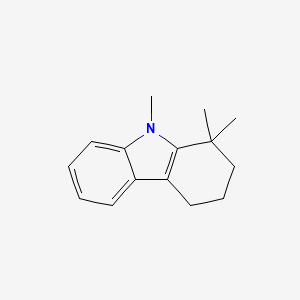
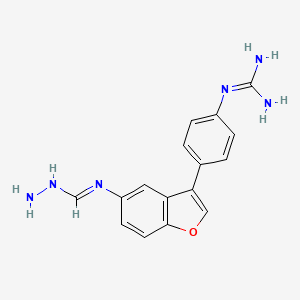
![tert-Butyl(dimethyl)[(2-methylidenecyclohexyl)oxy]silane](/img/structure/B14452926.png)
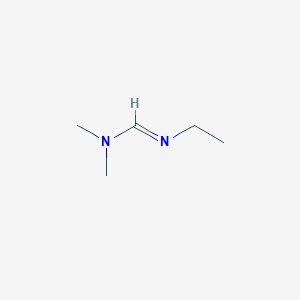

phosphanium bromide](/img/structure/B14452939.png)
